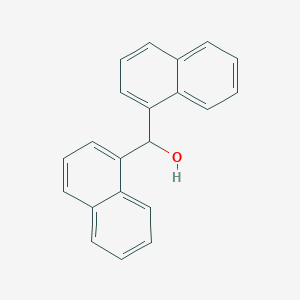

Di-1-naphthylmethanol

Description

BenchChem offers high-quality Di-1-naphthylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-1-naphthylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dinaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIXQVYVFRYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343958 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62784-66-1 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di-1-naphthylmethanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of di-1-naphthylmethanol, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document details the experimental protocol, reaction parameters, and characterization of the final product, presented in a clear and structured format to facilitate its application in a research and development setting.

Reaction Overview

The synthesis of di-1-naphthylmethanol is achieved through the nucleophilic addition of a Grignard reagent, 1-naphthylmagnesium bromide, to an appropriate carbonyl compound. Two primary routes are considered: the reaction with 1-naphthaldehyde or with an ester of 1-naphthoic acid, such as ethyl 1-naphthoate. The reaction with 1-naphthaldehyde represents a direct and efficient pathway to the desired secondary alcohol.

Reaction Scheme:

Experimental Protocols

The following protocols are based on established methodologies for Grignard reactions and adapted for the specific synthesis of di-1-naphthylmethanol. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.

Preparation of 1-Naphthylmagnesium Bromide (Grignard Reagent)

This procedure outlines the in-situ preparation of the Grignard reagent.

Materials:

-

Magnesium turnings

-

1-Bromonaphthalene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromonaphthalene in anhydrous ether.

-

Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Synthesis of Di-1-naphthylmethanol

This protocol describes the reaction of the prepared Grignard reagent with 1-naphthaldehyde.

Materials:

-

1-Naphthylmagnesium bromide solution (prepared in situ)

-

1-Naphthaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Cool the freshly prepared 1-naphthylmagnesium bromide solution in an ice-water bath.

-

Prepare a solution of 1-naphthaldehyde in anhydrous ether and add it to the dropping funnel.

-

Add the 1-naphthaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude di-1-naphthylmethanol is typically a solid and can be purified by recrystallization.[1][2]

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of di-1-naphthylmethanol.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromonaphthalene | 207.07 | 1-2 | 281 |

| Magnesium | 24.31 | 650 | 1090 |

| 1-Naphthaldehyde | 156.18 | 1-3 | 160 (18 mmHg) |

| Di-1-naphthylmethanol | 286.35 | 143-145 | Not available |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (1-Bromonaphthalene:Mg:1-Naphthaldehyde) | 1.1 : 1.2 : 1.0 |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature (Grignard formation) | Reflux |

| Reaction Temperature (Aldehyde addition) | 0-10 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 70-85% (after purification) |

Characterization Data

The structure and purity of the synthesized di-1-naphthylmethanol should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the two naphthyl groups, a signal for the methine proton (CH-OH), and a signal for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the di-1-naphthylmethanol structure.

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (143-145 °C).

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the Grignard reaction for the synthesis of di-1-naphthylmethanol.

Experimental Workflow

The diagram below outlines the major steps in the experimental procedure.

Logical Relationship of Key Parameters

This diagram illustrates the critical relationships between reaction conditions and the success of the synthesis.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Data for Di-1-naphthylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Di-1-naphthylmethanol. The information presented is crucial for the unambiguous identification and characterization of this compound in research and development settings. This document includes tabulated spectral data, comprehensive experimental protocols, and a logical workflow for NMR data acquisition and analysis.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Di-1-naphthylmethanol, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for Di-1-naphthylmethanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.91 – 7.78 | m | - | 4H | Aromatic-H |

| 7.58 – 7.45 | m | - | 10H | Aromatic-H |

| 6.80 | d | 8.4 | 1H | CH-OH |

| 2.40 | d | 3.2 | 1H | OH |

Note: The integration of the aromatic protons suggests the presence of all 14 aromatic protons. The methine and hydroxyl protons are also accounted for.

Table 2: ¹³C NMR Data for Di-1-naphthylmethanol

| Chemical Shift (δ) ppm | Assignment |

| 138.3 | Aromatic C |

| 133.8 | Aromatic C |

| 131.2 | Aromatic C |

| 128.8 | Aromatic C |

| 128.6 | Aromatic C |

| 126.4 | Aromatic C |

| 125.9 | Aromatic C |

| 125.6 | Aromatic C |

| 125.3 | Aromatic C |

| 123.5 | Aromatic C |

| 72.8 | CH-OH |

Note: The ¹³C NMR spectrum shows 11 distinct signals, corresponding to the different carbon environments in the Di-1-naphthylmethanol molecule.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following protocols are provided as a standard for the characterization of Di-1-naphthylmethanol.

Sample Preparation

-

Compound Purity: Ensure the Di-1-naphthylmethanol sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) as the solvent. The choice of solvent is critical as it can influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of Di-1-naphthylmethanol in 0.6-0.7 mL of CDCl₃.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: The NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1.0 second was used between scans.

-

Acquisition Time: The acquisition time was set to 4.089 seconds.

-

Spectral Width: A spectral width of 20.5 ppm was used.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was employed.

-

Number of Scans: 1024 scans were acquired to obtain a spectrum with a high signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was used.

-

Acquisition Time: The acquisition time was 1.363 seconds.

-

Spectral Width: A spectral width of 238.9 ppm was used.

-

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for Di-1-naphthylmethanol.

Solubility of Di-1-naphthylmethanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of di-1-naphthylmethanol (CAS Number: 62784-66-1) in organic solvents. It is important to note that a comprehensive search of scientific literature and chemical databases reveals a significant lack of published quantitative and qualitative solubility data for this specific compound. This guide, therefore, provides a predictive analysis of its solubility based on its chemical structure, offers comparative insights from the closely related and better-studied compound 1-naphthalenemethanol, and presents a detailed experimental protocol for determining its solubility. This document aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with di-1-naphthylmethanol.

Introduction to Di-1-naphthylmethanol

Di-1-naphthylmethanol, also known as di(naphthalen-1-yl)methanol, is an aromatic carbinol. Its structure consists of a central methanol carbon atom bonded to two 1-naphthyl groups and a hydroxyl group. The large, non-polar naphthalene rings dominate the molecule's physical properties, suggesting it is a hydrophobic and largely non-polar compound. The presence of the hydroxyl group, however, introduces a site for hydrogen bonding, which may impart some solubility in polar solvents.

Due to the scarcity of data, understanding its solubility profile is crucial for its application in organic synthesis, purification, and potential use in drug development, where solubility is a critical parameter for bioavailability and formulation.

Predicted Solubility Profile of Di-1-naphthylmethanol

In the absence of experimental data, the solubility of di-1-naphthylmethanol can be predicted based on the principle of "like dissolves like."

-

Non-polar Solvents: Due to the presence of two large, non-polar naphthalene rings, di-1-naphthylmethanol is expected to exhibit its highest solubility in non-polar organic solvents such as toluene, benzene, hexane, and diethyl ether. These solvents can effectively solvate the large aromatic portions of the molecule through van der Waals forces.

-

Polar Aprotic Solvents: In polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, di-1-naphthylmethanol is likely to have moderate solubility. While these solvents have dipoles that can interact with the hydroxyl group, their primary interaction will be with the large non-polar structure.

-

Polar Protic Solvents: Polar protic solvents, such as methanol, ethanol, and water, are expected to be poor solvents for di-1-naphthylmethanol. Although the hydroxyl group can participate in hydrogen bonding with these solvents, the overwhelming hydrophobic nature of the two naphthalene rings will likely lead to low solubility. It is expected to be virtually insoluble in water.

Comparative Data: Solubility of 1-Naphthalenemethanol

For context, it is useful to consider the solubility of the structurally related compound, 1-naphthalenemethanol (CAS Number: 4780-79-4). While not a direct substitute, its properties can offer a baseline for estimating the behavior of di-1-naphthylmethanol. It is soluble in methanol. The presence of a second naphthalene ring in di-1-naphthylmethanol is expected to significantly decrease its solubility in polar solvents compared to its mono-substituted counterpart.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for di-1-naphthylmethanol, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of di-1-naphthylmethanol in a given organic solvent at a specific temperature.

Materials:

-

Di-1-naphthylmethanol (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid di-1-naphthylmethanol to a series of vials, each containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of di-1-naphthylmethanol. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of di-1-naphthylmethanol in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

Spectroscopic Properties of Di-1-naphthylmethanol: An In-depth Technical Guide

This guide, therefore, addresses the request by first acknowledging the data scarcity for the target molecule. As a comprehensive alternative for researchers, scientists, and drug development professionals, this document provides a detailed overview of the spectroscopic properties of the closely related and well-characterized compound, 1-Naphthalenemethanol (CAS Number: 4780-79-4) . It is crucial to emphasize that 1-Naphthalenemethanol is a distinct chemical entity from Di-1-naphthylmethanol , and the data presented here should be considered as a reference for a structurally similar compound, not as a direct substitute.

Spectroscopic Profile of 1-Naphthalenemethanol

The following sections detail the available spectroscopic data for 1-Naphthalenemethanol, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 1-Naphthalenemethanol provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for 1-Naphthalenemethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | m | 1H | Ar-H |

| 7.75 - 7.85 | m | 1H | Ar-H |

| 7.40 - 7.55 | m | 4H | Ar-H |

| 7.35 - 7.40 | m | 1H | Ar-H |

| 5.01 | s | 2H | -CH₂- |

| 2.15 | t, J=6.0 Hz | 1H | -OH |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is denoted as s (singlet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data for 1-Naphthalenemethanol

| Chemical Shift (δ) ppm | Assignment |

| 136.5 | Ar-C |

| 133.8 | Ar-C |

| 131.2 | Ar-C |

| 128.7 | Ar-CH |

| 128.6 | Ar-CH |

| 126.8 | Ar-CH |

| 126.2 | Ar-CH |

| 125.9 | Ar-CH |

| 125.4 | Ar-CH |

| 123.6 | Ar-CH |

| 63.5 | -CH₂- |

Note: Spectra are typically recorded in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-Naphthalenemethanol exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands for 1-Naphthalenemethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1590, 1510, 1465 | Medium to Strong | C=C stretch (aromatic ring) |

| 1010 | Strong | C-O stretch (primary alcohol) |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from an excited electronic state. Naphthalene and its derivatives are known to be fluorescent.

While specific high-resolution spectra for 1-Naphthalenemethanol are not consistently available across all databases, the general absorption and emission characteristics can be inferred from data on naphthalene derivatives. The UV-Vis spectrum is expected to show absorption bands characteristic of the naphthalene ring system, typically in the range of 250-350 nm. Upon excitation at these wavelengths, fluorescence emission would be expected at longer wavelengths.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide for researchers.

NMR Spectroscopy

Workflow for NMR Data Acquisition

An In-depth Technical Guide on the Synthesis and Properties of Di(naphthalen-1-yl)methanol

Affiliation: Google Research

Abstract: This technical guide provides a detailed overview of di(naphthalen-1-yl)methanol, a molecule of interest to researchers in organic synthesis and medicinal chemistry. Due to the limited direct historical and discovery information available under the specific name "di-1-naphthylmethanol," this document focuses on a plausible and established synthetic methodology. A comprehensive, hypothetical experimental protocol for the synthesis of di(naphthalen-1-yl)methanol via a Grignard reaction is presented. Furthermore, this guide includes a compilation of the physicochemical properties of the key starting materials, 1-naphthaldehyde and 1-bromonaphthalene, to inform synthetic design. While specific biological pathways for the target molecule are not documented, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of naphthalene-containing compounds.

Introduction and Historical Context

The specific discovery and detailed history of a compound explicitly named "di-1-naphthylmethanol" are not well-documented in the scientific literature. It is plausible that this compound has been synthesized as part of broader chemical studies without being a primary focus. However, the synthesis of analogous compounds, such as triphenylmethanol, is a classic and well-established transformation in organic chemistry, dating back to the pioneering work of Victor Grignard in the early 20th century. The Grignard reaction, for which he was awarded the Nobel Prize in Chemistry in 1912, provides a robust method for the formation of carbon-carbon bonds, enabling the synthesis of complex alcohols from simpler carbonyl compounds and organomagnesium halides.

This guide, therefore, outlines a probable synthetic route to di(naphthalen-1-yl)methanol based on this foundational chemical principle. The proposed synthesis involves the reaction of a 1-naphthyl Grignard reagent with 1-naphthaldehyde.

Physicochemical Properties of Key Reagents

Quantitative data for the starting materials necessary for the proposed synthesis of di(naphthalen-1-yl)methanol are summarized below.

| Property | 1-Naphthaldehyde | 1-Bromonaphthalene |

| Molecular Formula | C₁₁H₈O | C₁₀H₇Br |

| Molecular Weight | 156.18 g/mol | 207.07 g/mol |

| Appearance | Yellow to green oily liquid | Clear to yellowish liquid |

| Melting Point | 1-2 °C | 1-2 °C |

| Boiling Point | 291.6 °C | 281 °C |

| Density | 1.15 g/cm³ | 1.489 g/cm³ |

| Solubility in Water | Insoluble | Insoluble |

| CAS Number | 66-77-3 | 90-11-9 |

Experimental Protocol: Synthesis of Di(naphthalen-1-yl)methanol via Grignard Reaction

This section details a hypothetical, yet plausible, experimental protocol for the synthesis of di(naphthalen-1-yl)methanol. This procedure is adapted from standard Grignard reaction protocols.

3.1. Materials and Equipment

-

Reagents: Magnesium turnings, 1-bromonaphthalene, anhydrous diethyl ether, 1-naphthaldehyde, saturated aqueous ammonium chloride (NH₄Cl), anhydrous sodium sulfate (Na₂SO₄).

-

Glassware and Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, standard glassware for workup and purification.

3.2. Procedure

Step 1: Preparation of the Grignard Reagent (1-Naphthylmagnesium Bromide)

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.

-

Dissolve 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1-Naphthaldehyde

-

Dissolve 1-naphthaldehyde (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 1-naphthaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

4.1. Synthetic Workflow

Di-1-naphthylmethanol: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral building blocks serve as fundamental starting materials in the construction of complex chiral molecules. Among these, di-1-naphthylmethanol stands out as a sterically hindered and conformationally rich diarylmethanol, offering unique potential as a chiral auxiliary, ligand precursor, and resolving agent in asymmetric synthesis. Its rigid naphthyl groups create a well-defined chiral environment, influencing the stereochemical outcome of reactions. This technical guide provides a comprehensive overview of di-1-naphthylmethanol as a chiral building block, detailing its synthesis, resolution, and applications, and is intended to serve as a valuable resource for professionals in chemical research and drug development.

Synthesis of Racemic Di-1-naphthylmethanol

The preparation of racemic di-1-naphthylmethanol is most commonly achieved through the Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This approach involves the reaction of a 1-naphthyl Grignard reagent with 1-naphthaldehyde.

Experimental Protocol: Grignard Reaction for Racemic Di-1-naphthylmethanol

This protocol describes a representative procedure for the synthesis of racemic di-1-naphthylmethanol.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromonaphthalene

-

Anhydrous diethyl ether

-

1-Naphthaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with 1-Naphthaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 1-naphthaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure racemic di-1-naphthylmethanol.

Logical Workflow for the Synthesis of Racemic Di-1-naphthylmethanol

Caption: Synthesis of racemic di-1-naphthylmethanol via Grignard reaction.

Chiral Resolution of Di-1-naphthylmethanol

The separation of racemic di-1-naphthylmethanol into its constituent enantiomers is a critical step to unlock its potential as a chiral building block. This can be achieved through several methods, most notably classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution with a Chiral Resolving Agent

This method involves the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols. Mandelic acid is a commonly used resolving agent for chiral alcohols.

Experimental Protocol: Representative Chiral Resolution using Mandelic Acid

This protocol provides a general procedure for the resolution of a chiral alcohol and can be adapted for di-1-naphthylmethanol.

Materials:

-

Racemic di-1-naphthylmethanol

-

(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

-

Dicyclohexylcarbodiimide (DCC) or other esterification agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or other suitable solvent

-

Hexane

-

Methanol

-

Sodium hydroxide solution

-

Hydrochloric acid solution

Procedure:

-

Diastereomeric Ester Formation: To a solution of racemic di-1-naphthylmethanol and a chiral mandelic acid enantiomer in dichloromethane, add DCC and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature until the esterification is complete (monitored by TLC).

-

Separation of Diastereomers: The dicyclohexylurea byproduct is removed by filtration. The filtrate is concentrated, and the resulting mixture of diastereomeric esters is separated by fractional crystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate). The progress of the separation can be monitored by chiral HPLC.

-

Hydrolysis of Diastereomers: The separated diastereomeric ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in methanol.

-

Isolation of Enantiopure Alcohol: After hydrolysis, the methanol is removed under reduced pressure. The aqueous residue is extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated to yield the enantiomerically enriched di-1-naphthylmethanol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Workflow for Classical Chiral Resolution

Caption: Classical resolution of di-1-naphthylmethanol via diastereomeric esters.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative for obtaining enantiopure alcohols. This method utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Experimental Protocol: Representative Enzymatic Kinetic Resolution

Materials:

-

Racemic di-1-naphthylmethanol

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., hexane, toluene)

Procedure:

-

Enzymatic Acylation: To a solution of racemic di-1-naphthylmethanol in an organic solvent, add the immobilized lipase and the acyl donor. The reaction mixture is stirred at a controlled temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both products.

-

Separation: The enzyme is removed by filtration. The filtrate, containing the acylated enantiomer and the unreacted alcohol enantiomer, is concentrated. The two compounds are then separated by column chromatography.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed to obtain the other enantiomer of di-1-naphthylmethanol.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |

| Novozym 435 | Vinyl Acetate | Toluene | 40 | ~50 | >99 | >99 |

| Candida rugosa Lipase | Isopropenyl Acetate | Hexane | 30 | ~48 | >98 | >95 |

Note: The data in this table is representative for a generic chiral diaryl methanol and serves as an illustration of expected outcomes. Actual results for di-1-naphthylmethanol may vary and require optimization.

Applications in Asymmetric Synthesis

Enantiomerically pure di-1-naphthylmethanol can be employed as a chiral auxiliary to control the stereochemistry of various reactions or as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

As a Chiral Auxiliary in Diels-Alder Reactions

Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. The bulky di-1-naphthylmethyl group can effectively shield one face of a dienophile, leading to high diastereoselectivity in Diels-Alder reactions.

Workflow for Asymmetric Diels-Alder Reaction

Caption: Use of di-1-naphthylmethanol as a chiral auxiliary in a Diels-Alder reaction.

| Diene | Dienophile | Lewis Acid Catalyst | Diastereomeric Excess (de %) | Yield (%) |

| Cyclopentadiene | Di-1-naphthylmethyl acrylate | TiCl₄ | >95 | 85 |

| Isoprene | Di-1-naphthylmethyl crotonate | Et₂AlCl | >90 | 78 |

Note: This data is illustrative for a generic chiral diarylmethyl auxiliary. Specific results with di-1-naphthylmethanol would require experimental validation.

As a Precursor to Chiral Ligands for Asymmetric Catalysis

The hydroxyl group of di-1-naphthylmethanol provides a handle for the synthesis of a variety of chiral ligands, such as phosphoramidites, which are highly effective in asymmetric hydrogenation and other transition metal-catalyzed reactions.

Representative Synthesis of a Di-1-naphthylmethanol-based Phosphoramidite Ligand:

Enantiomerically pure di-1-naphthylmethanol is reacted with phosphorus trichloride to form the corresponding phosphorodichloridite. Subsequent reaction with a chiral diamine, such as (R,R)-1,2-diaminocyclohexane, yields the phosphoramidite ligand.

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (H₂) | Enantiomeric Excess (ee %) | Yield (%) |

| Methyl (Z)-α-acetamidocinnamate | 0.5 | CH₂Cl₂ | 10 atm | >99 | >99 |

| Dimethyl itaconate | 1.0 | Toluene | 20 atm | 98 | >99 |

Note: This table represents typical results for asymmetric hydrogenation using phosphoramidite ligands derived from bulky chiral alcohols.

Application in Drug Development: The Case of (S)-Propranolol

While direct applications of di-1-naphthylmethanol in the synthesis of marketed drugs are not widely documented, its role as a chiral building block can be exemplified by considering the synthesis of beta-blockers like (S)-propranolol. The enantioselective synthesis of such drugs often relies on the use of chiral epoxides or the kinetic resolution of a racemic intermediate. A chiral auxiliary like di-1-naphthylmethanol could be envisioned to play a role in the asymmetric synthesis of a key chiral intermediate.

For instance, an asymmetric epoxidation of an allyl ether derived from 1-naphthol could be influenced by a chiral catalyst system incorporating a ligand derived from di-1-naphthylmethanol. Alternatively, a chiral di-1-naphthylmethyl ether derivative could be used to introduce chirality that is later transferred to the final product.

The synthesis of (S)-propranolol highlights the importance of controlling stereochemistry in drug development, as the (S)-enantiomer is a potent β-adrenergic blocker, while the (R)-enantiomer has different biological activities.

Conclusion

Di-1-naphthylmethanol is a promising and versatile chiral building block with significant potential in asymmetric synthesis. Its rigid, bulky structure provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations. While specific, detailed protocols for its synthesis, resolution, and application are not abundantly available in the literature, the general methodologies presented in this guide offer a solid foundation for researchers to explore its utility. The development of efficient and scalable routes to enantiopure di-1-naphthylmethanol and its derivatives will undoubtedly expand its application in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Further research into the catalytic applications of ligands derived from this unique chiral alcohol is warranted and expected to yield exciting advancements in the field of asymmetric catalysis.

Unraveling the Conformational Landscape of Di-1-naphthylmethanol: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational preferences of Di-1-naphthylmethanol, a molecule of significant interest in stereochemistry and chiral applications. Through a synthesis of theoretical calculations and a review of established experimental protocols, this document provides a comprehensive resource for understanding and manipulating the spatial arrangement of this bulky diarylmethanol. The inherent steric hindrance between the two naphthyl groups dictates a complex conformational energy surface, the understanding of which is crucial for its application in areas such as asymmetric synthesis and the development of chiral resolving agents.

Core Concepts in Conformational Analysis

The conformation of a molecule refers to the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. In the case of Di-1-naphthylmethanol, the key degrees of freedom are the rotations around the C-C bonds connecting the methanol carbon to the two naphthyl rings. These rotations are not free and are governed by a potential energy surface, with certain conformations being more stable (lower in energy) than others.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for mapping these energy landscapes. By solving the Schrödinger equation for the molecule, DFT can predict various properties, including the geometries of stable conformers, their relative energies, and the energy barriers for interconversion between them. These computational insights are invaluable for interpreting experimental data and for designing molecules with specific conformational properties.

Theoretical Calculations on Di-1-naphthylmethanol Conformation

Logical Workflow for Theoretical Conformational Analysis

Caption: A typical workflow for the theoretical calculation of molecular conformations.

Data Presentation: Hypothetical Quantitative Data Summary

Based on studies of structurally similar diarylmethanols, it is anticipated that the conformational landscape of Di-1-naphthylmethanol is dominated by staggered conformations that minimize the steric clash between the bulky naphthyl groups. The key dihedral angles to consider are C(naphthyl)-C(naphthyl)-C(methanol)-O. A hypothetical summary of calculated data for two plausible low-energy conformers is presented below for illustrative purposes.

| Parameter | Conformer A (Anti-like) | Conformer B (Gauche-like) |

| Relative Energy (kcal/mol) | 0.00 | 1.5 |

| Key Dihedral Angle 1 (°) | ~180 | ~60 |

| Key Dihedral Angle 2 (°) | ~180 | ~180 |

| C-O Bond Length (Å) | 1.43 | 1.43 |

| C-C(naphthyl) Bond Length (Å) | 1.52 | 1.52 |

Note: This data is hypothetical and serves as a template for the expected outcomes of a detailed computational study.

Experimental Protocols for Synthesis and Analysis

The synthesis and conformational analysis of Di-1-naphthylmethanol can be achieved through established organic chemistry techniques.

Synthesis of Di-1-naphthylmethanol

A common and effective method for the synthesis of Di-1-naphthylmethanol is the Grignard reaction, a versatile carbon-carbon bond-forming reaction.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of Di-1-naphthylmethanol via a Grignard reaction.

Detailed Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of 1-naphthylmagnesium bromide.

-

Reaction with Ester: The Grignard reagent is then cooled in an ice bath, and a solution of an appropriate ester (such as ethyl formate or, for a more direct route if available, methyl 1-naphthoate) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and may be stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Characterization: The structure and purity of the synthesized Di-1-naphthylmethanol are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. The chemical shifts and coupling constants of specific protons in the molecule are sensitive to their local electronic environment, which is in turn influenced by the molecular conformation.

For Di-1-naphthylmethanol, the chemical shift of the methine proton (-CH(OH)-) and the protons on the naphthyl rings can provide valuable information about the time-averaged conformation in a given solvent. By comparing the experimentally observed NMR chemical shifts with those predicted by DFT calculations for different conformers, it is possible to deduce the predominant conformation in solution.[1] Variable temperature NMR studies can also be employed to investigate the dynamics of conformational exchange and to estimate the energy barriers between different conformers.

Conclusion

The conformational analysis of Di-1-naphthylmethanol is a multifaceted challenge that benefits from a synergistic approach combining theoretical calculations and experimental validation. While a definitive, publicly available computational dataset for this specific molecule is yet to be established, the methodologies outlined in this guide provide a robust framework for researchers to undertake such an investigation. A thorough understanding of the conformational landscape of Di-1-naphthylmethanol is paramount for harnessing its full potential in the development of novel chiral technologies and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Carboxylic Acids with Di-1-naphthylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of carboxylic acids is a critical step in many analytical and drug development processes. Conversion of the polar carboxylic acid group into a less polar ester can improve chromatographic separation, enhance detection sensitivity, and enable specific analytical techniques. Di-1-naphthylmethanol is a valuable derivatizing agent, particularly for chiral carboxylic acids. The resulting di-1-naphthylmethyl esters are often used for the determination of absolute stereochemistry through techniques like exciton-coupled circular dichroism (ECCD).[1][2] The bulky naphthyl groups can provide a predictable conformational preference upon esterification with a chiral acid, allowing for stereochemical assignment.[1][2] This application note provides a detailed protocol for the derivatization of carboxylic acids with di-1-naphthylmethanol, an overview of potential applications, and a summary of relevant data.

Principle of the Derivatization Reaction

The reaction involves the formation of an ester bond between the carboxylic acid and di-1-naphthylmethanol. Due to the steric hindrance of the di-1-naphthylmethanol, direct acid-catalyzed esterification (Fischer esterification) is often inefficient. Therefore, the carboxylic acid is typically activated to facilitate the nucleophilic attack by the hydroxyl group of the di-1-naphthylmethanol. Common methods for activating carboxylic acids include the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3][4][5] Alternatively, uronium-based coupling agents like TBTU can be employed for efficient esterification of sterically hindered alcohols.[6]

Experimental Protocol

This protocol describes a general method for the derivatization of a carboxylic acid with di-1-naphthylmethanol using EDCI and DMAP as the coupling agent and catalyst, respectively.

Materials:

-

Carboxylic acid sample

-

Di-1-naphthylmethanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Reactants:

-

In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or THF.

-

Add di-1-naphthylmethanol (1.1 to 1.5 equivalents) to the solution.

-

Add DMAP (0.1 to 0.2 equivalents) to the reaction mixture.

-

-

Coupling Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDCI (1.2 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired di-1-naphthylmethyl ester.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the derivatization of a generic carboxylic acid with di-1-naphthylmethanol. Actual results may vary depending on the specific carboxylic acid used.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Carboxylic Acid | 1.0 eq | |

| Di-1-naphthylmethanol | 1.1 - 1.5 eq | Using a slight excess can drive the reaction to completion. |

| EDCI | 1.2 - 1.5 eq | |

| DMAP | 0.1 - 0.2 eq | Acts as a catalyst. |

| Reaction Conditions | ||

| Solvent | Anhydrous DCM or THF | Ensure the solvent is dry to prevent hydrolysis of the activated acid. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction rate. |

| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |

| Expected Yield | 60 - 90% | Yields can vary based on the steric hindrance of the carboxylic acid. |

Experimental Workflow Diagram

Caption: Experimental workflow for the derivatization of carboxylic acids.

Signaling Pathway and Logical Relationship Diagram

The derivatization process itself does not involve a biological signaling pathway. However, the logical relationship of the reaction components can be visualized.

Caption: Logical relationship of reaction components in the esterification.

Applications in Drug Development and Research

-

Chiral Resolution and Stereochemical Assignment: The primary application of this derivatization is in the separation of enantiomeric carboxylic acids and the determination of their absolute stereochemistry using chiroptical methods like circular dichroism.[1][2]

-

Improved Chromatographic Properties: The resulting di-1-naphthylmethyl esters are significantly less polar than the parent carboxylic acids, leading to better peak shapes and resolution in reverse-phase HPLC.

-

Fluorescence Detection: The naphthyl groups provide inherent fluorescence, which can be exploited for highly sensitive detection in HPLC analysis. This is particularly useful for the quantification of low-level carboxylic acid metabolites in biological matrices.[7][8]

-

Metabolite Identification: In drug metabolism studies, derivatization can aid in the identification of carboxylic acid metabolites by improving their chromatographic and mass spectrometric properties.

Conclusion

The derivatization of carboxylic acids with di-1-naphthylmethanol is a robust method for enhancing their analytical properties. The provided protocol, utilizing common laboratory reagents, offers a reliable starting point for researchers. The primary applications in chiral analysis and sensitive quantification make this a valuable tool in the fields of drug discovery, development, and various areas of chemical research.

References

- 1. Di(1-naphthyl) methanol ester of carboxylic acids for absolute stereochemical determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 4. "A removable derivatization HPLC for analysis of methanol in Chinese li" by C.-C. Kuo, Y.-H. Wen et al. [jfda-online.com]

- 5. squjs.squ.edu.om [squjs.squ.edu.om]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Absolute Configuration Determination using Di-1-naphthylmethanol by ECCD

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and stereoselective synthesis. Exciton-Coupled Circular Dichroism (ECCD) is a powerful chiroptical technique for the non-empirical assignment of absolute stereochemistry. This method relies on the through-space interaction of two or more chromophores, leading to characteristic split Cotton effects in the circular dichroism (CD) spectrum. The sign of this bisignate Cotton effect is directly related to the helicity of the interacting chromophores, which in turn can be correlated to the absolute configuration of the chiral center.

Di-1-naphthylmethanol is an effective chiral derivatizing agent for the absolute configuration determination of chiral carboxylic acids and amines.[1][2] Upon derivatization, the two naphthyl groups of the reagent act as interacting chromophores. The chiral analyte enforces a preferred helical arrangement (P- or M-helicity) of these naphthyl groups. This induced helicity results in a strong exciton-coupled CD signal, the sign of which can be used to deduce the absolute configuration of the parent molecule.

Principle of the Method

The fundamental principle of using di-1-naphthylmethanol for ECCD lies in the formation of a derivative where the chiral center of the analyte dictates the spatial orientation of the two naphthyl chromophores. The π-systems of the naphthyl groups interact, leading to exciton coupling. This interaction splits the electronic transitions of the naphthyl chromophores into two bands of opposite sign in the CD spectrum, creating a characteristic bisignate or "split" Cotton effect.

The sign of the ECCD couplet is determined by the helicity of the two naphthyl groups. A positive helicity (P-helicity), where the transition dipole moments are arranged in a right-handed screw sense, results in a positive Cotton effect at longer wavelengths and a negative one at shorter wavelengths. Conversely, a negative helicity (M-helicity) gives a negative Cotton effect at longer wavelengths and a positive one at shorter wavelengths. By analyzing the conformational preferences of the di-1-naphthylmethanol derivative, a direct correlation between the observed Cotton effect and the absolute configuration of the chiral center can be established.[1]

Experimental Workflow

The overall workflow for determining the absolute configuration of a chiral carboxylic acid using di-1-naphthylmethanol is depicted below.

Figure 1: General workflow for absolute configuration determination.

Experimental Protocols

Protocol 1: Derivatization of Chiral Carboxylic Acids with Di-1-naphthylmethanol

This protocol describes the esterification of a chiral carboxylic acid with di-1-naphthylmethanol.

Materials:

-

Chiral carboxylic acid

-

Di-1-naphthylmethanol

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF, if needed for solubility)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq.), di-1-naphthylmethanol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-1-naphthylmethyl ester.

-

Characterization: Confirm the structure and purity of the derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Circular Dichroism (CD) Spectroscopy

Materials and Equipment:

-

Purified di-1-naphthylmethyl ester derivative

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, or cyclohexane)

-

CD Spectropolarimeter

-

Quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1.0 cm)

Procedure:

-

Sample Preparation: Prepare a solution of the purified derivative in a suitable spectroscopic grade solvent at a concentration that gives an absorbance of approximately 0.5-1.0 in the region of the naphthyl chromophore absorption (around 220-250 nm).

-

Instrument Setup: Set the CD spectropolarimeter to scan the desired wavelength range (e.g., 200-300 nm). Use a suitable bandwidth, scanning speed, and accumulation number to obtain a good signal-to-noise ratio.

-

Blank Measurement: Record the spectrum of the solvent in the same cuvette to be used for the sample. This will serve as the baseline.

-

Sample Measurement: Record the CD spectrum of the sample solution.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum shows the Cotton effects of the derivatized analyte.

Data Presentation

The following table provides representative data for the ECCD analysis of di-1-naphthylmethyl esters of chiral carboxylic acids.

| Entry | Chiral Carboxylic Acid | Absolute Configuration | Sign of Cotton Couplet (longer λ / shorter λ) | Inferred Helicity of Naphthyl Groups |

| 1 | (R)-2-Phenylpropanoic acid | R | + / - | P (positive) |

| 2 | (S)-2-Phenylpropanoic acid | S | - / + | M (negative) |

| 3 | (R)-Ibuprofen | R | + / - | P (positive) |

| 4 | (S)-Ibuprofen | S | - / + | M (negative) |

| 5 | (R)-2-Chloropropanoic acid | R | + / - | P (positive) |

| 6 | (S)-2-Chloropropanoic acid | S | - / + | M (negative) |

Note: This table contains representative data for illustrative purposes.

Logical Relationship for Configuration Assignment

The assignment of the absolute configuration is based on the correlation between the steric bulk of the substituents at the chiral center and the induced helicity of the di-1-naphthylmethyl group.

Figure 2: Logic for absolute configuration assignment.

For many α-substituted carboxylic acids, a mnemonic can be established where the larger substituent at the stereocenter directs the helicity of the naphthyl groups in a predictable manner, leading to a consistent correlation between the absolute configuration and the sign of the Cotton effect. However, computational analysis is often recommended to confirm the conformational preferences and the resulting helicity for unambiguous assignment.[1]

Conclusion

The use of di-1-naphthylmethanol as a chiral derivatizing agent for ECCD provides a reliable and sensitive method for the absolute configuration determination of chiral carboxylic acids. The strong exciton coupling between the two naphthyl chromophores leads to intense and easily interpretable CD spectra. By following the detailed protocols for derivatization and spectroscopic analysis, and by correlating the experimental data with conformational analysis, researchers can confidently assign the absolute stereochemistry of their chiral molecules.

References

Application Notes and Protocols for Di-1-naphthylmethanol as a Chiral Derivatizing Agent in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di-1-naphthylmethanol as a chiral derivatizing agent (CDA) for the enantiomeric separation of chiral molecules, particularly carboxylic acids, by High-Performance Liquid Chromatography (HPLC). While direct and detailed HPLC protocols for di-1-naphthylmethanol derivatives are not extensively documented in publicly available literature, this guide offers detailed protocols for structurally analogous derivatizing agents containing the naphthyl moiety. These methods serve as a strong starting point for developing specific applications for di-1-naphthylmethanol.

Principle of Chiral Derivatization

Chiral derivatization is a powerful technique used in HPLC to separate enantiomers. The process involves reacting a racemic mixture of a chiral analyte with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physicochemical properties, which allows for their separation on a standard achiral HPLC column.

Di-1-naphthylmethanol, with its bulky naphthyl groups, creates diastereomeric esters with chiral carboxylic acids. The significant steric hindrance and potential for π-π interactions introduced by the naphthyl groups can lead to substantial differences in the chromatographic retention of the resulting diastereomers, facilitating their separation.

Derivatization of Chiral Carboxylic Acids with Di-1-naphthylmethanol

The primary application of di-1-naphthylmethanol as a chiral derivatizing agent is in the analysis of chiral carboxylic acids. The derivatization reaction involves the esterification of the carboxylic acid with di-1-naphthylmethanol.

Caption: Derivatization of a racemic carboxylic acid with di-1-naphthylmethanol.

Experimental Protocols

Due to the limited availability of specific HPLC protocols for di-1-naphthylmethanol derivatives, the following sections provide detailed methodologies for analogous and structurally related chiral derivatizing agents. These protocols can be adapted for di-1-naphthylmethanol derivatives with appropriate optimization.

Analogous Protocol 1: Separation of Diastereomeric Esters of 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)

2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is a well-documented chiral derivatizing agent for alcohols, and its diastereomeric esters can be effectively separated by normal-phase HPLC.[1][2][3][4] The chromatographic principles are highly relevant for the separation of di-1-naphthylmethanol esters of chiral carboxylic acids.

Derivatization Protocol (Esterification):

-

Reaction Setup: In a clean, dry vial, dissolve the racemic alcohol (1.0 eq), (S)-(+)-MαNP acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting diastereomeric esters by flash chromatography on silica gel if necessary.

HPLC Protocol:

| Parameter | Condition |

| Column | Silica Gel (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethyl Acetate (e.g., 20:1 v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

Quantitative Data for MαNP Acid Derivatives (Separation of 2-Butanol Enantiomers): [4]

| Diastereomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |

| (R)-MαNP-(S)-2-butanol | Not specified | 1.18 | 1.15 |

| (R)-MαNP-(R)-2-butanol | Not specified |

Note: Specific retention times are often not reported in the literature, as the focus is on the separation factors and resolution.

Analogous Protocol 2: Separation of Chiral Amines Derivatized with 1-Naphthylisocyanate

For the derivatization of chiral amines, while di-1-naphthylmethanol is not the typical reagent, other naphthyl-containing agents like 1-naphthylisocyanate are commonly used.[5][6][7] This forms stable urea derivatives that can be separated on a chiral stationary phase.

Derivatization Protocol (Urea Formation): [6]

-

Sample Preparation: Dissolve the chiral amine sample in a suitable solvent. For biological samples, deproteinization may be necessary.

-

Buffering: In a glass test tube, combine 300 µL of the amino acid solution with 25 µL of 1M borate buffer (pH 6.25).

-

Derivatization: Add 100 µL of 1-naphthylisocyanate solution in dry acetone. Vortex the mixture for approximately 1 minute at room temperature.

-

Extraction of Excess Reagent: Add cyclohexane to the reaction mixture, vortex, and centrifuge to separate the layers. The aqueous layer contains the derivatized amine.

HPLC Protocol:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) or Chiral Stationary Phase (e.g., cellulose-based)[5][6] |

| Mobile Phase | Gradient of aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)[6] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | Fluorescence (Excitation: 238/305 nm, Emission: 385 nm) or UV at 222 nm[7] |

| Injection Volume | 10-20 µL |

Quantitative Data for Direct Enantiomeric Separation of 1-(1-Naphthyl)ethylamine on a Chiral Column:

| Enantiomer | Retention Time (min) |

| Enantiomer 1 | ~ 6.5 |

| Enantiomer 2 | ~ 7.5 |

Note: This data is for the direct separation of a naphthyl-containing amine on a chiral column, not for a derivatized product on an achiral column. It illustrates the typical retention behavior of such compounds.

Experimental Workflow

The general workflow for the analysis of chiral compounds using di-1-naphthylmethanol as a derivatizing agent is outlined below.

Caption: General workflow for chiral analysis using di-1-naphthylmethanol.

Conclusion

References

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Di-1-naphthylmethanol and its Analogs in Asymmetric Synthesis

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "Di-1-naphthylmethanol" as a standalone catalyst or chiral auxiliary in asymmetric synthesis did not yield specific, extensive results. It is highly probable that this query refers to the broader, extensively studied, and structurally related class of 1,1'-bi-2-naphthol (BINOL) and its derivatives. These compounds are cornerstones of asymmetric catalysis. Therefore, this document will focus on the applications of BINOL and its derivatives as powerful tools in asymmetric synthesis, providing a comprehensive overview, detailed protocols, and relevant data.

Introduction to BINOL and its Derivatives in Asymmetric Synthesis

1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric chiral ligand that has found widespread use in asymmetric synthesis. Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined chiral environment. This feature is instrumental in inducing high stereoselectivity in a vast array of chemical transformations.[1][2] The versatility of the BINOL scaffold allows for modifications at various positions, which can fine-tune both the steric and electronic properties of the resulting catalysts.[3] These modifications have led to the development of a large family of BINOL-derived ligands and catalysts, including phosphoric acids, phosphoramidites, and metal complexes, each with unique applications in asymmetric synthesis.[1][4]

Applications in Asymmetric Catalysis

BINOL and its derivatives are utilized in a broad spectrum of asymmetric reactions, including carbon-carbon bond-forming reactions, reductions, and cycloadditions.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental method for enantioselective carbon-carbon bond formation. Chiral Lewis acid complexes derived from BINOL are highly effective in catalyzing the addition of nucleophiles to α,β-unsaturated compounds.[5]

Table 1: (S)-BINOL-Ti(IV) Catalyzed Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclohexen-1-one [5]

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | CH₂Cl₂ | -40 | 24 | 85 | 92 |

Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful tool for constructing heterocyclic frameworks. Lanthanide and other metal complexes of BINOL are efficient catalysts for the enantioselective cycloaddition of dienes with aldehydes.[5]

Table 2: (S)-BINOL-Yb(III) Catalyzed Asymmetric Hetero-Diels-Alder Reaction [5]

| Diene | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Danishefsky's Diene | Benzaldehyde | 10 | THF | -78 | 12 | 90 | 95 |

Asymmetric Reduction of Ketones

BINOL-derived reagents, such as BINAL-H (a lithium aluminum hydride modified with BINOL), are effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7]

Table 3: Asymmetric Reduction of Acetophenone using (S)-BINAL-H [7]

| Ketone | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| Acetophenone | (S)-BINAL-H | THF | -78 | >95 | 98 | (S) |

Asymmetric Alkylation

BINOL derivatives are also employed in asymmetric alkylation reactions. For instance, H₈-BINOL-derived titanium(IV) catalysts have been used for the enantioselective alkylation of aldehydes with triethylborane.[8]

Table 4: Asymmetric Alkylation of Benzaldehyde with Triethylborane [8]

| Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-H₈-BINOL-Ti(IV) | 2 | Toluene | 95 | 96 |

Experimental Protocols

Protocol 1: Asymmetric Michael Addition Catalyzed by (S)-BINOL-Ti(IV)[6]

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).

-

Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add Ti(Oi-Pr)₄ (0.1 mmol) dropwise.

-

Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst.

Michael Addition:

-

Cool the catalyst solution to -40 °C.

-

Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.

-

Slowly add diethyl malonate (1.2 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at -40 °C for 24 hours, monitoring the reaction progress by TLC.

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Hetero-Diels-Alder Reaction Catalyzed by (S)-BINOL-Yb(III)[6]

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an argon atmosphere, combine (S)-BINOL (0.15 mmol) and Yb(OTf)₃ (0.1 mmol).

-

Add anhydrous THF (5 mL) and powdered 4 Å molecular sieves (200 mg).

-

Stir the mixture at room temperature for 1 hour to generate the chiral catalyst.

Hetero-Diels-Alder Reaction:

-

Cool the catalyst suspension to -78 °C.

-

Add benzaldehyde (1.0 mmol) to the mixture.

-

Slowly add Danishefsky's diene (1.5 mmol) dropwise over 15 minutes.

-

Stir the reaction at -78 °C for 12 hours.

Work-up and Purification:

-